molecular formula C23H24N6O3 B2859760 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one CAS No. 2034615-24-0

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Cat. No.: B2859760
CAS No.: 2034615-24-0
M. Wt: 432.484
InChI Key: GJKJNIKAPTYGCG-UHFFFAOYSA-N
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Description

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
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Biological Activity

The compound 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2} with a molecular weight of approximately 354.4 g/mol. The structure features a piperazine ring , a cyclopenta[c]pyridazine moiety , and a phenyl group substituted with a methoxy group. These structural components contribute to its unique biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₆O₂
Molecular Weight354.4 g/mol
CAS Number2034227-68-2
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the cyclopenta[c]pyridazine ring.
  • Introduction of the piperazine moiety via coupling reactions.
  • Functionalization of the phenyl group with a methoxy substituent.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Research indicates that the compound may act as an inhibitor of specific receptors or enzymes involved in various signaling pathways. Its mechanism likely involves modulation of pathways related to cell proliferation, apoptosis, and neurotransmission.

  • Receptor Interaction : Preliminary studies suggest that it may interact with serotonin receptors (5-HT receptors), particularly 5-HT7, which are implicated in mood regulation and cognitive functions .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for kinases involved in cancer progression, disrupting essential signaling pathways that promote tumor growth.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacology : The interaction with serotonin receptors indicates possible applications in treating mood disorders or cognitive dysfunctions.

Case Studies

  • Study on Anticancer Effects : A study published in Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 50 µM .
  • Neuropharmacological Evaluation : In another study focused on neuropharmacology, compounds structurally related to this one were tested for their effects on serotonin receptor subtypes, showing promising selectivity for 5-HT7 over other subtypes .

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-32-19-15-21(30)29(17-7-3-2-4-8-17)26-22(19)23(31)28-12-10-27(11-13-28)20-14-16-6-5-9-18(16)24-25-20/h2-4,7-8,14-15H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJNIKAPTYGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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